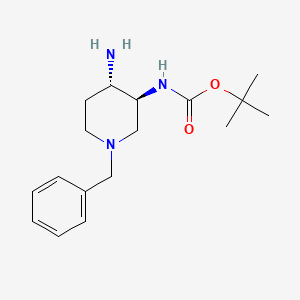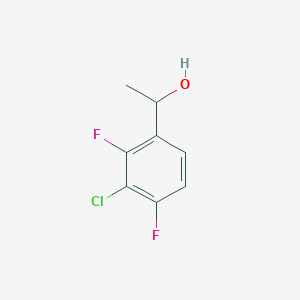
1-(3-Chloro-2,4-difluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2,4-difluorophenyl)ethanol is a chiral compound with significant importance in the pharmaceutical industry. It is a key intermediate in the synthesis of various drugs, including ticagrelor, an anticoagulant used to prevent thrombotic events in patients with acute coronary syndromes . The compound is characterized by its unique structure, which includes a chlorinated and difluorinated phenyl ring attached to an ethanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 1-(3-Chloro-2,4-difluorophenyl)ethanol typically involves the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. This reduction can be achieved using various methods, including chemical and biocatalytic approaches. A common chemical method involves the use of oxazaborolidine as the reducing agent, formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by borane dimethylsulfide .
Industrial Production Methods: In industrial settings, biocatalytic processes are often preferred due to their eco-friendly nature and high enantioselectivity. Ketoreductases (KREDs) are commonly used enzymes for this purpose. For instance, ChKRED20 has been shown to catalyze the reduction of the ketone precursor with excellent stereoselectivity (>99% ee). Mutants of ChKRED20, such as L205A, have been developed to enhance the enzyme’s activity and stability, allowing for efficient production of the desired chiral alcohol .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloro-2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone.
Reduction: As mentioned, the reduction of the ketone precursor to the alcohol is a key reaction.
Substitution: The phenyl ring can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used in chemical reductions, while biocatalytic reductions use enzymes like KREDs.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: 2-chloro-1-(3,4-difluorophenyl)ethanone.
Reduction: this compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2,4-difluorophenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of biocatalysts.
Medicine: As an intermediate in drug synthesis, it is crucial for producing pharmaceuticals like ticagrelor.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-2,4-difluorophenyl)ethanol primarily involves its role as an intermediate in drug synthesis. In the case of ticagrelor, the compound undergoes further chemical transformations to form the active drug, which then acts as a P2Y12 receptor antagonist. This inhibition prevents platelet aggregation, thereby reducing the risk of thrombotic events .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Difluorophenyl)ethanol: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
1-(3-Chloro-4-fluorophenyl)ethanol: Similar structure but with a different fluorine substitution pattern.
1-(3-Chloro-2-fluorophenyl)ethanol: Another closely related compound with a different fluorine substitution pattern.
Uniqueness: 1-(3-Chloro-2,4-difluorophenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable as an intermediate in the synthesis of specific pharmaceuticals like ticagrelor .
Eigenschaften
Molekularformel |
C8H7ClF2O |
|---|---|
Molekulargewicht |
192.59 g/mol |
IUPAC-Name |
1-(3-chloro-2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-4,12H,1H3 |
InChI-Schlüssel |
MBEJMEMNJUHHKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=C(C=C1)F)Cl)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


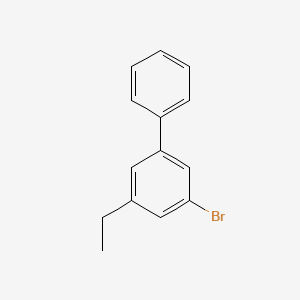

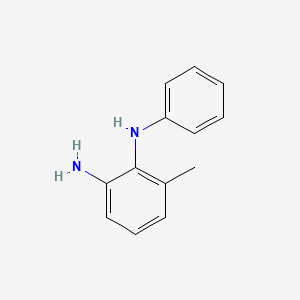
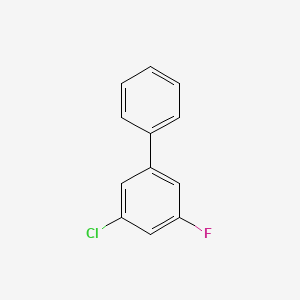

![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)
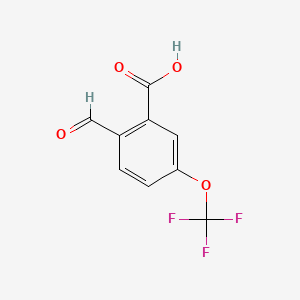
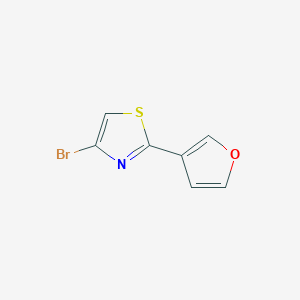
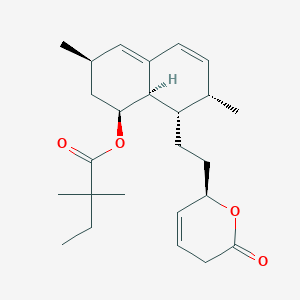
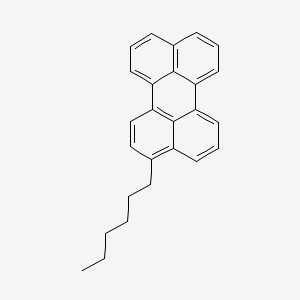
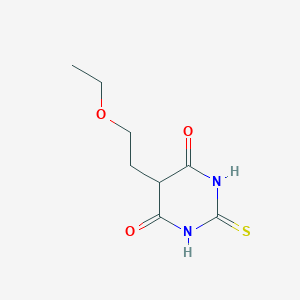
![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
![1-[Benzyl(butyl)amino]-3-[[4-[[3-[benzyl(butyl)amino]-2-hydroxypropyl]iminomethyl]phenyl]methylideneamino]propan-2-ol](/img/structure/B14022164.png)
